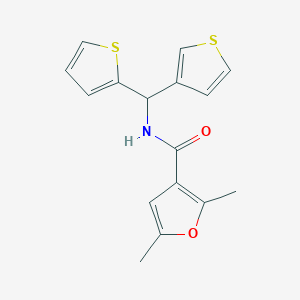

2,5-dimethyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)furan-3-carboxamide

Description

2,5-Dimethyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)furan-3-carboxamide is a synthetic carboxamide derivative featuring a 2,5-dimethylfuran core substituted at the 3-position with a carboxamide group. The amide nitrogen is further functionalized with a bis-thiophene methyl moiety, comprising thiophen-2-yl and thiophen-3-yl rings.

Properties

IUPAC Name |

2,5-dimethyl-N-[thiophen-2-yl(thiophen-3-yl)methyl]furan-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO2S2/c1-10-8-13(11(2)19-10)16(18)17-15(12-5-7-20-9-12)14-4-3-6-21-14/h3-9,15H,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKBQGUQZIYBAHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)NC(C2=CSC=C2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)furan-3-carboxamide typically involves multi-step organic reactions. One common approach is the condensation reaction, which includes the following steps:

Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound undergoes cyclization in the presence of an acid catalyst.

Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the furan ring with an amine derivative under appropriate conditions.

Attachment of Thiophene Rings: The thiophene rings can be attached through a series of coupling reactions, such as Suzuki or Stille coupling, using palladium catalysts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

2,5-dimethyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)furan-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carboxamide group to an amine.

Substitution: Electrophilic substitution reactions can occur on the thiophene rings, where halogens or other substituents can be introduced using reagents like bromine or chlorine.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

Substitution: Bromine (Br₂), chlorine (Cl₂)

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Amines

Substitution: Halogenated thiophene derivatives

Scientific Research Applications

2,5-dimethyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)furan-3-carboxamide has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Materials Science: It is used in the development of organic semiconductors and conductive polymers for applications in organic electronics, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).

Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules and functional materials.

Mechanism of Action

The mechanism of action of 2,5-dimethyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)furan-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways depend on the specific application and are determined through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes are compared below with three analogs:

Structural and Physicochemical Comparison

*Calculated from molecular formula.

†Estimated via additive logP contributions (additional thiophene increases hydrophobicity).

Key Observations

Substituent Effects: The target compound exhibits higher molecular weight and lipophilicity (logP ~3.5) compared to its single-thiophene analog (logP 2.82) due to the bis-thiophene methyl group. This may enhance membrane permeability but reduce aqueous solubility .

Heterocycle Variations :

- The thiazole analog replaces thiophene with a nitrogen-containing thiazole, increasing hydrogen-bond acceptors (N, O) and altering electronic properties. Its higher melting point (116–117°C) suggests stronger intermolecular interactions.

Synthetic Feasibility :

- Yields for related compounds (e.g., 76% for the thiazole derivative ) highlight challenges in optimizing multi-heterocyclic syntheses. The bis-thiophene substituent in the target compound may require advanced coupling strategies.

Biological Activity

Introduction

2,5-Dimethyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)furan-3-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Molecular Structure

The compound has the following chemical characteristics:

- IUPAC Name: this compound

- Molecular Formula: C12H13N1O3S2

- Molecular Weight: 315.36 g/mol

- CAS Number: Unavailable in the provided sources

Structural Representation

The structural representation can be summarized as follows:

| Component | Details |

|---|---|

| Aromatic Rings | Two thiophene rings |

| Functional Groups | Furan and carboxamide |

| Hybridization | Predominantly sp² |

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. The compound was tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Antibacterial Efficacy

The compound exhibited significant antibacterial activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 4 µg/mL. However, it showed limited activity against Gram-negative bacteria such as Escherichia coli.

Table 1: Antibacterial Activity

| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 4 | 8 |

| Escherichia coli | >128 | - |

Anticancer Activity

Preliminary studies indicate that this compound may possess anticancer properties. In vitro assays were conducted on various cancer cell lines to assess cytotoxicity.

Cytotoxicity Studies

The compound demonstrated cytotoxic effects on A549 lung cancer cells with an IC50 value of approximately 10 µM. Further studies are warranted to explore its mechanism of action in tumor suppression.

Table 2: Cytotoxicity Data

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung Cancer) | 10 |

| HeLa (Cervical Cancer) | >20 |

The precise mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound may interact with cellular pathways involved in inflammation and apoptosis.

Proposed Pathways

- NF-kB Inhibition: Similar compounds have shown the ability to inhibit NF-kB signaling, which is crucial in cancer progression.

- Reactive Oxygen Species (ROS) Modulation: The compound might induce oxidative stress in cancer cells, leading to apoptosis.

Case Study: Antimicrobial Evaluation

A recent study evaluated the antimicrobial properties of various derivatives of furan-based compounds, including our target compound. The study found that modifications to the thiophene moiety significantly affected antibacterial potency.

Research Findings on Anticancer Properties

In another study focusing on furan derivatives, compounds similar to this compound were shown to exhibit selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing safer therapeutic agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.